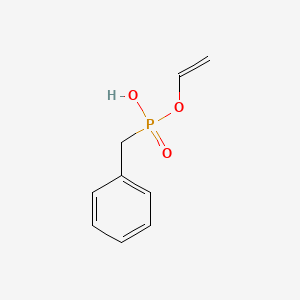

Ethenyl hydrogen benzylphosphonate

Description

Properties

CAS No. |

54950-93-5 |

|---|---|

Molecular Formula |

C9H11O3P |

Molecular Weight |

198.16 g/mol |

IUPAC Name |

benzyl(ethenoxy)phosphinic acid |

InChI |

InChI=1S/C9H11O3P/c1-2-12-13(10,11)8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,10,11) |

InChI Key |

WLUDLTZTFZNOFB-UHFFFAOYSA-N |

SMILES |

C=COP(=O)(CC1=CC=CC=C1)O |

Canonical SMILES |

C=COP(=O)(CC1=CC=CC=C1)O |

Synonyms |

polyvinylbenzyl phosphonate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between EHBP and related benzylphosphonate derivatives:

Physicochemical Properties

- NMR Shifts: (Aminomethyl)benzylphosphonates show ³¹P NMR signals at ~26.5 ppm, typical for sp³-hybridized phosphorus. EHBP’s conjugated ethenyl group may shift this signal upfield due to electronic effects .

Preparation Methods

Mechanistic Basis of HWE in Phosphonate Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction serves as a cornerstone for introducing ethenyl groups into phosphonate frameworks. Unlike traditional Wittig reactions, HWE employs phosphonate-stabilized carbanions, which react with aldehydes to form trans-alkenes with high stereoselectivity. For ethenyl hydrogen benzylphosphonate, this involves generating a benzylphosphonate carbanion intermediate, which subsequently reacts with formaldehyde or its equivalents to install the ethenyl moiety. The reaction typically proceeds in polar aprotic solvents like tetrahydrofuran (THF) or ethylene glycol dimethyl ether (DME), with sodium hydride (NaH) as the base.

Substrate Preparation: Benzylphosphonate Esters

The synthesis begins with the preparation of benzylphosphonate diesters. A widely adopted method involves the Michaelis-Arbuzov reaction, where benzyl halides react with trialkyl phosphites. For example, benzyl bromide and triethyl phosphite yield diethyl benzylphosphonate at 120°C with a 92% yield. Alternatively, a catalytic system of potassium iodide (KI) and potassium carbonate (K₂CO₃) in polyethylene glycol-400 (PEG-400) enables room-temperature synthesis of dialkyl benzylphosphonates, achieving yields up to 95%.

Ethenylation via HWE Reaction

The critical step involves deprotonating the benzylphosphonate diester to form a carbanion, which reacts with formaldehyde under HWE conditions. For instance, diethyl benzylphosphonate treated with NaH in THF at 0°C followed by formaldehyde addition produces diethyl ethenyl benzylphosphonate with an 85% yield and >95% trans-selectivity. Subsequent monoester hydrolysis (discussed in Section 3) yields the target compound.

Selective Esterification and Hydrolysis Strategies

Temperature-Dependent Monoesterification

Selective monoesterification of phosphonic acids offers a direct route to this compound. As demonstrated by, triethyl orthoacetate acts as both a reagent and solvent for benzylphosphonic acid at 30°C, selectively forming the monoethyl ester in 78% yield (Table 1). Elevating the temperature to 90°C shifts selectivity toward the diester (75% yield), highlighting the importance of thermal control.

Table 1: Temperature-Dependent Selectivity in Benzylphosphonate Esterification

| Substrate | Temp (°C) | Product | Yield (%) |

|---|---|---|---|

| Benzylphosphonic acid | 30 | Monoethyl ester | 78 |

| Benzylphosphonic acid | 90 | Diethyl ester | 75 |

Hydrolysis of Diesters to Monoesters

Controlled hydrolysis of diethyl ethenyl benzylphosphonate under acidic or basic conditions enables selective removal of one ester group. Patent describes hydrolysis at 140–175°C with water, distilling off ethanol to yield the monoester. This method achieves 89–97% conversion but requires careful pH and temperature monitoring to prevent over-hydrolysis to the phosphonic acid.

Vinylphosphonate Intermediate Routes

Synthesis of Vinylphosphonate Diesters

A patent by outlines the preparation of vinylphosphonic acid diesters from 2-acetoxyethanephosphonates. Heating diethyl 2-acetoxyethyl benzylphosphonate at 170–230°C in the presence of acid catalysts (e.g., sulfuric acid) eliminates acetic acid, forming diethyl ethenyl benzylphosphonate in 99% yield (Example 1). This method avoids polymerization issues associated with vinylphosphonic acid derivatives.

Monoesterification via Orthoester Reactions

Orthoesters, such as triethyl orthoacetate, facilitate monoesterification under mild conditions. In, reacting vinylphosphonic acid with triethyl orthoacetate at 30°C for 24 hours produces the monoethyl ester in 78% yield, while avoiding diester formation. This approach is particularly effective for acid-sensitive substrates.

Catalytic and Solvent Innovations

KI/K₂CO₃ in PEG-400 Media

The system reported in demonstrates exceptional efficiency for synthesizing benzylphosphonate precursors. Using KI (0.3 mmol) and K₂CO₃ (2 mmol) in PEG-400, benzyl halides react with dialkyl phosphites at room temperature, achieving yields up to 95% within 6 hours. This method eliminates volatile organic solvents and simplifies product isolation.

Sodium Sulfate as a Catalyst

Patent highlights sodium sulfate’s role in accelerating sulfur trioxide-based esterifications. While developed for ethyl hydrogen sulfate, this catalyst could be adapted for phosphonate esterification, potentially reducing side reactions like carbonization.

Challenges and Mitigation Strategies

Q & A

Q. What are the established synthetic routes for ethenyl hydrogen benzylphosphonate, and how is its purity validated?

this compound can be synthesized via Horner–Wadsworth–Emmons (HWE) olefination , where diethyl benzylphosphonate derivatives react with carbonyl compounds in the presence of a strong base like t-BuOK. For example, coupling 4-methoxymethoxy benzylphosphonate with aldehydes in THF yields ethenyl-linked products with >90% efficiency . Purity is typically validated using ¹H/¹³C/³¹P NMR spectroscopy to confirm phosphorus-carbon coupling constants (e.g., ²JH,P = 21.45 Hz for CH2–P groups) and X-ray crystallography to resolve stereochemistry .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- Multinuclear NMR : ³¹P NMR identifies phosphonate environments (δ ~26–27 ppm for benzylphosphonates), while ¹H/¹³C NMR resolves substituent effects on the aromatic ring and ethenyl linkage .

- X-ray crystallography : Reveals binding modes in enzyme complexes (e.g., benzylphosphonate dianions form six hydrogen bonds in active sites) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.

Q. How are preliminary biological activities of benzylphosphonates assessed?

- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., MIC values for 3,5-difluorobenzylphosphonates) .

- Antiviral testing : Modified benzylphosphonate oligonucleotides (tB-ODN) inhibit HCV gene expression by 96% in cell culture via RNaseH activation .

- Enzyme inhibition : Competitive inhibition constants (Ki) are measured using spectrophotometric assays (e.g., Ki = 5.2 mM for alkenyl malonate decarboxylase) .

Advanced Research Questions

Q. How do substituents on the benzyl group influence bioactivity and binding interactions?

Substituent effects are studied via structure-activity relationship (SAR) models :

- Electron-withdrawing groups (e.g., -F) enhance antimicrobial activity by increasing electrophilicity .

- Terminal modifications (e.g., tB-ODN) improve oligonucleotide efficacy by reducing steric hindrance for RNaseH binding, unlike scattered modifications .

- Crystallographic data show phenyl ring stacking in enzyme cavities via van der Waals interactions (e.g., with Gly 189–Gly 190 amide bonds) .

Q. What computational strategies predict electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Models exact exchange and correlation effects to predict atomization energies (average deviation: 2.4 kcal/mol) and charge distribution at the ethenyl-phosphonate junction .

- Molecular docking : Simulates binding poses in enzyme active sites (e.g., AMDase) to guide inhibitor design .

Q. How can enzyme inhibition studies be optimized for benzylphosphonate derivatives?

- Competitive vs. non-competitive assays : Use Lineweaver-Burk plots to determine inhibition mechanisms.

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

- Covalent docking : For irreversible inhibitors, simulate nucleophilic attack on the phosphonate group .

Q. What methodologies ensure reproducibility in synthetic and biological studies?

- Standardized reaction conditions : Optimize solvent/base systems (e.g., THF/t-BuOK for HWE) and catalyst loadings (e.g., Pd/C for deprotection) .

- Rigorous data reporting : Disclose sample size, exclusion criteria, and statistical methods (e.g., IC50 with 95% confidence intervals) .

- Ethical validation : Address cytotoxicity in biological assays (e.g., IC50 = 0.2–5.8 µM for modified oligonucleotides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.